N-(3-bromopyridin-4-yl)-2-cyclopentyloxybutanamide
Description
N-(3-bromopyridin-4-yl)-2-cyclopentyloxybutanamide: is an organic compound that belongs to the class of amides It features a bromopyridine moiety attached to a cyclopentyloxybutanamide structure
Properties
IUPAC Name |
N-(3-bromopyridin-4-yl)-2-cyclopentyloxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-2-13(19-10-5-3-4-6-10)14(18)17-12-7-8-16-9-11(12)15/h7-10,13H,2-6H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRLSAMVHVEUTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=NC=C1)Br)OC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromopyridin-4-yl)-2-cyclopentyloxybutanamide typically involves the reaction of 3-bromopyridine with a suitable amide precursor. One common method involves the use of 3-bromopyridine-4-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-cyclopentyloxybutanamide in the presence of a base such as triethylamine to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions:
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the amide group can lead to the formation of corresponding amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
- Substituted pyridines
- Oxidized derivatives with additional functional groups
- Reduced amines
Scientific Research Applications
Chemistry: N-(3-bromopyridin-4-yl)-2-cyclopentyloxybutanamide is used as a building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for the synthesis of complex molecules.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Its structural features may allow it to interact with biological targets, making it a candidate for drug discovery.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of N-(3-bromopyridin-4-yl)-2-cyclopentyloxybutanamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The bromopyridine moiety can facilitate binding to active sites, while the cyclopentyloxybutanamide structure may enhance the compound’s stability and bioavailability. The exact pathways and molecular targets involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
- N-(3-bromopyridin-4-yl)pivalamide
- N-(3-bromopyridin-4-yl)-2-methoxybutanamide
- N-(3-bromopyridin-4-yl)-2-ethoxybutanamide
Uniqueness: N-(3-bromopyridin-4-yl)-2-cyclopentyloxybutanamide is unique due to the presence of the cyclopentyloxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications in drug development and organic synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
